(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid
CAS No.:
Cat. No.: VC13812131
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-enoic acid |
| Standard InChI | InChI=1S/C21H21NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h3-7,9-12,18-19H,1,8,13H2,2H3,(H,23,24)/t19-/m0/s1 |
| Standard InChI Key | UXOBFFXDCHDYNQ-IBGZPJMESA-N |
| Isomeric SMILES | CN([C@@H](CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid (CAS 288617-71-0) features a chiral center at the second carbon (S-configuration), a fluorenylmethoxycarbonyl (Fmoc) group, and a pent-4-enoic acid moiety. The Fmoc group acts as a temporary protecting group for the amine functionality, while the pent-4-enoic acid introduces a reactive double bond at the fourth position .
Molecular Formula:
Molecular Weight: 351.40 g/mol
InChI Key: RRJKUYTXXODIAX-GMWOSMDTSA-N
The unsaturated alkene in the pent-4-enoic acid chain enhances reactivity, enabling participation in click chemistry or Michael additions, which are valuable for post-synthetic modifications .
Physicochemical Properties
The compound’s solubility profile favors polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), aligning with its use in solid-phase peptide synthesis (SPPS) . Its stability under acidic conditions and susceptibility to base-mediated Fmoc deprotection (e.g., via piperidine) make it ideal for iterative peptide assembly .
Synthesis and Manufacturing
Fmoc Protection Strategies
The Fmoc group is introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . For this compound, the methylamino group is protected first, followed by carboxylate activation for incorporation into peptide chains.
Key Reaction:
This step ensures regioselective protection while preserving the alkene’s integrity .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the compound serves as a building block for introducing non-natural amino acids. The Fmoc group is cleaved using 20% piperidine in DMF, generating dibenzofulvene as a byproduct, which is monitored via UV spectroscopy at 301 nm .
Advantages Over Boc Protection:
Comparative Analysis of Structural Analogues
The alkyne analogue’s higher bond strain facilitates faster click reactions, whereas the alkene derivative offers greater stability for long-term storage .
Challenges and Future Directions
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